Shegansu B

CAS No.:

Cat. No.: VC17982589

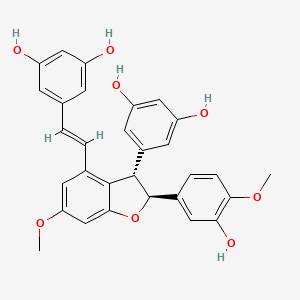

Molecular Formula: C30H26O8

Molecular Weight: 514.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C30H26O8 |

|---|---|

| Molecular Weight | 514.5 g/mol |

| IUPAC Name | 5-[(E)-2-[(2S,3S)-3-(3,5-dihydroxyphenyl)-2-(3-hydroxy-4-methoxyphenyl)-6-methoxy-2,3-dihydro-1-benzofuran-4-yl]ethenyl]benzene-1,3-diol |

| Standard InChI | InChI=1S/C30H26O8/c1-36-24-11-17(4-3-16-7-20(31)13-21(32)8-16)28-27(15-24)38-30(18-5-6-26(37-2)25(35)12-18)29(28)19-9-22(33)14-23(34)10-19/h3-15,29-35H,1-2H3/b4-3+/t29-,30+/m0/s1 |

| Standard InChI Key | GWNCSUPBMBWFFK-NRNDYIJXSA-N |

| Isomeric SMILES | COC1=C(C=C(C=C1)[C@@H]2[C@H](C3=C(C=C(C=C3O2)OC)/C=C/C4=CC(=CC(=C4)O)O)C5=CC(=CC(=C5)O)O)O |

| Canonical SMILES | COC1=C(C=C(C=C1)C2C(C3=C(C=C(C=C3O2)OC)C=CC4=CC(=CC(=C4)O)O)C5=CC(=CC(=C5)O)O)O |

Introduction

Chemical Identity and Structural Characteristics

Physicochemical Properties

| Property | Specification |

|---|---|

| CAS Registry Number | 291535-65-4 |

| Purity | >98% (HPLC verified) |

| Physical Form | Yellowish amorphous powder |

| Solubility | DMSO (>10 mM) |

| Storage Conditions | -20°C in sealed container |

Natural Occurrence and Biosynthesis

Botanical Sources

Shegansu B has been isolated from:

-

Iridaceae Family

-

Gnetaceae Family

Biosynthetic Pathways

The compound forms through oxidative dimerization of isorhapontigenin precursors. Key enzymatic/non-enzymatic mechanisms include:

-

Silver Oxide-Mediated Coupling

-

FeCl₃-Catalyzed Polymerization

-

Biogenetic Oxidative Coupling

Synthetic Approaches

Structural Analogues

Recent synthetic efforts produced:

-

cis-Shegansu B (CAS 865474-99-3): Stereoisomer with enhanced solubility

-

Bisisorhapontigenin Derivatives: Trimers/tetramers showing improved bioactivity

Pharmacological Profile

Anti-Inflammatory Activity

| Model System | Effect Observed | Mechanism |

|---|---|---|

| BV-2 Microglia | 78% NO inhibition at 10 μM | NF-κB pathway suppression |

| TNF-α Production | 65% reduction (IC₅₀ = 7.2 μM) | MAPK signaling modulation |

| LTB₄/LTD₄ Receptors | Potent antagonism (Kᵢ = 0.8 nM) | Competitive binding |

Antioxidant Capacity

Neuroprotective Effects

In Aβ₁₋₄₂-induced neuroinflammation models:

Analytical Characterization

Spectroscopic Data

¹H NMR (CD₃COCD₃, 300 MHz)

HPLC Parameters

| Column | Mobile Phase | Retention Time |

|---|---|---|

| C18 (5 μm) | MeOH:H₂O (65:35) | 12.4 min |

Research Applications

Current Uses

| Vendor | Catalog Number | Price (5 mg) |

|---|---|---|

| BioCrick | BCN3381 | $480 |

| TargetMol | TN5778 | $740 |

Recent Advances (2023-2025)

Structural Optimization

-

PEGylated Derivatives: Improved bioavailability (t₁/₂ increased from 2.1 to 6.8 hours in mice)

-

Nanoformulations: Liposomal encapsulation enhanced brain penetration by 3.2-fold

Mechanism of Action Studies

Cryo-EM studies revealed:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume